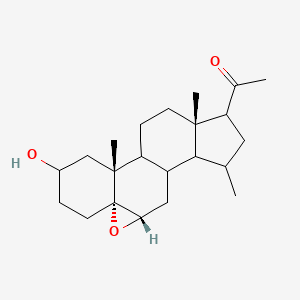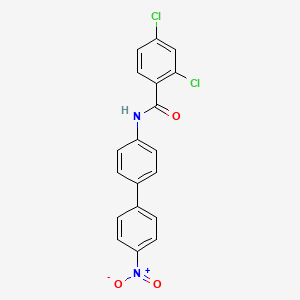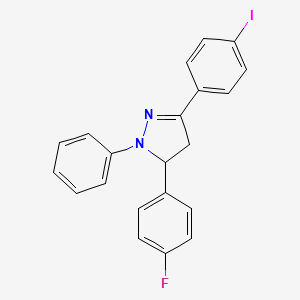![molecular formula C21H24BrN3O7 B11547079 N-({N'-[(E)-(3-Bromo-4,6-dihydroxy-2,5-dimethylphenyl)methylidene]hydrazinecarbonyl}methyl)-3,4,5-trimethoxybenzamide](/img/structure/B11547079.png)
N-({N'-[(E)-(3-Bromo-4,6-dihydroxy-2,5-dimethylphenyl)methylidene]hydrazinecarbonyl}methyl)-3,4,5-trimethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-({N’-[(E)-(3-Bromo-4,6-dihydroxy-2,5-dimethylphenyl)methylidene]hydrazinecarbonyl}methyl)-3,4,5-trimethoxybenzamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes bromine, hydroxyl, and methoxy groups, which contribute to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({N’-[(E)-(3-Bromo-4,6-dihydroxy-2,5-dimethylphenyl)methylidene]hydrazinecarbonyl}methyl)-3,4,5-trimethoxybenzamide typically involves multiple steps. One common approach includes the following steps:
Formation of the hydrazone intermediate: This step involves the reaction of 3-bromo-4,6-dihydroxy-2,5-dimethylbenzaldehyde with hydrazine to form the hydrazone intermediate.
Coupling with 3,4,5-trimethoxybenzoic acid: The hydrazone intermediate is then coupled with 3,4,5-trimethoxybenzoic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-({N’-[(E)-(3-Bromo-4,6-dihydroxy-2,5-dimethylphenyl)methylidene]hydrazinecarbonyl}methyl)-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The hydrazone moiety can be reduced to form hydrazine derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-({N’-[(E)-(3-Bromo-4,6-dihydroxy-2,5-dimethylphenyl)methylidene]hydrazinecarbonyl}methyl)-3,4,5-trimethoxybenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-({N’-[(E)-(3-Bromo-4,6-dihydroxy-2,5-dimethylphenyl)methylidene]hydrazinecarbonyl}methyl)-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The presence of bromine and hydroxyl groups may enhance its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-({N’-[(E)-(3-Bromo-4-methoxyphenyl)methylidene]hydrazinecarbonyl}methyl)-3,4,5-trimethoxybenzamide
- N-({N’-[(E)-(3-Bromo-4-hydroxy-5-methoxyphenyl)methylidene]hydrazinecarbonyl}methyl)-3,4,5-trimethoxybenzamide
Uniqueness
N-({N’-[(E)-(3-Bromo-4,6-dihydroxy-2,5-dimethylphenyl)methylidene]hydrazinecarbonyl}methyl)-3,4,5-trimethoxybenzamide is unique due to the presence of both hydroxyl and methoxy groups, which can influence its reactivity and binding properties. The combination of these functional groups with the bromine atom provides a distinct chemical profile that can be leveraged for specific applications in research and industry.
Properties
Molecular Formula |
C21H24BrN3O7 |
|---|---|
Molecular Weight |
510.3 g/mol |
IUPAC Name |
N-[2-[(2E)-2-[(5-bromo-2,4-dihydroxy-3,6-dimethylphenyl)methylidene]hydrazinyl]-2-oxoethyl]-3,4,5-trimethoxybenzamide |
InChI |
InChI=1S/C21H24BrN3O7/c1-10-13(18(27)11(2)19(28)17(10)22)8-24-25-16(26)9-23-21(29)12-6-14(30-3)20(32-5)15(7-12)31-4/h6-8,27-28H,9H2,1-5H3,(H,23,29)(H,25,26)/b24-8+ |
InChI Key |
FFKPCEMWMOTQDE-KTZMUZOWSA-N |
Isomeric SMILES |
CC1=C(C(=C(C(=C1Br)O)C)O)/C=N/NC(=O)CNC(=O)C2=CC(=C(C(=C2)OC)OC)OC |
Canonical SMILES |
CC1=C(C(=C(C(=C1Br)O)C)O)C=NNC(=O)CNC(=O)C2=CC(=C(C(=C2)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(E)-(2-{(2E)-3-[4-(diethylamino)phenyl]-2-[(phenylcarbonyl)amino]prop-2-enoyl}hydrazinylidene)methyl]-2-methoxyphenyl 2-chlorobenzoate](/img/structure/B11546999.png)

![N'-[(E)-(4-hydroxyphenyl)methylidene]-1,5-diphenyl-1H-1,2,4-triazole-3-carbohydrazide](/img/structure/B11547006.png)
![N'-[(1E)-1-(3-bromophenyl)ethylidene]-2-(2,4-dibromo-6-methoxyphenoxy)acetohydrazide](/img/structure/B11547010.png)
![N'-[(E)-anthracen-9-ylmethylidene]-4-fluorobenzohydrazide](/img/structure/B11547016.png)
![N'-[(E)-(3-iodophenyl)methylidene]-2-(4-methoxyphenoxy)acetohydrazide](/img/structure/B11547023.png)
![2-[(E)-{[4-hydroxy-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-4,5-dimethylphenol](/img/structure/B11547031.png)

![N-[(1E)-3-[(2E)-2-(4-hydroxy-3-iodo-5-methoxybenzylidene)hydrazinyl]-3-oxo-1-(thiophen-2-yl)prop-1-en-2-yl]benzamide](/img/structure/B11547040.png)
![N'-[(Z)-(4-Bromophenyl)methylidene]-2-[(3,5-dibromo-4-methylphenyl)amino]acetohydrazide](/img/structure/B11547042.png)

![4-{[(E)-(4-bromo-3-nitrophenyl)methylidene]amino}-2-(6-methyl-1,3-benzoxazol-2-yl)phenol](/img/structure/B11547054.png)
![N'-[(E)-(2-Methoxy-5-nitrophenyl)methylidene]-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B11547068.png)
![4-nitro-N-[[5-(3-nitrophenyl)-2-furyl]methyleneamino]benzamide](/img/structure/B11547078.png)
